molecular formula C13H17NO4 B1416097 (R)-3-N-Cbz-Aminovaleric acid CAS No. 1263078-28-9

(R)-3-N-Cbz-Aminovaleric acid

Cat. No. B1416097
CAS RN: 1263078-28-9
M. Wt: 251.28 g/mol
InChI Key: FVBDPMBKPSHZGD-LLVKDONJSA-N
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Description

Amino acids are organic molecules that consist of a basic amino group, an acidic carboxyl group, and a unique organic side chain . The term “R” in “®-3-N-Cbz-Aminovaleric acid” refers to the configuration of the molecule .


Synthesis Analysis

The synthesis of amino acids and related compounds typically involves various chemical reactions, including those involving amines and carboxylic acids .


Molecular Structure Analysis

The molecular structure of an amino acid is generally composed of a central carbon atom, to which both an amino and a carboxyl group are attached . The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen atom and the R group .


Chemical Reactions Analysis

Amine-acid reactions are abundant in chemical feedstocks and are nearly exclusively united via the amide coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids and related compounds can be quite diverse, depending on their specific structures and functions .

Scientific Research Applications

Synthesis and Applications

  • Dipeptide β-turn Mimetics Synthesis

    Azabicycloalkane amino acids, functioning as rigid dipeptide β-turn mimetics, hold significant potential for drug discovery. The synthesis of these compounds involves intricate processes, with (R)-3-N-Cbz-Aminovaleric acid serving as a crucial intermediate. The enantiopure synthesis of these compounds illustrates the adaptability and potential applications of (R)-3-N-Cbz-Aminovaleric acid in medicinal chemistry (Wang, Xiong, & Hruby, 2001).

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogues

    The use of nonracemic amino alcohols derived from common amino acids for assembling acyclic nucleoside and nucleotide analogues is noteworthy. Specifically, the CBz derivative of amino acids, including l-threonine, facilitated the creation of unique structural hybrids with antiviral activity, demonstrating the pharmaceutical relevance of compounds related to (R)-3-N-Cbz-Aminovaleric acid (Jeffery, Kim, & Wiemer, 2000).

  • Enantioselective Synthesis of Amino Acid Analogues

    The enantioselective synthesis of cyclic methionine analogue, involving (R)-3-N-Cbz-Aminovaleric acid as an intermediate, showcases the precision and versatility of synthetic chemistry in creating optically active compounds. This process underscores the significance of (R)-3-N-Cbz-Aminovaleric acid in the development of new molecules with potential biological applications (Oba et al., 2013).

  • Molecular Recognition and Sensing

    The construction of chiral sensors through surface imprinting techniques, demonstrating recognition properties toward N-carbobenzyloxy-aspartic acids (N-CBZ-Asp), highlights the potential of (R)-3-N-Cbz-Aminovaleric acid in the development of enantioselective sensing devices. This research paves the way for advancements in chiral recognition and potentiometric measurements in various scientific fields (Zhou, Yu, & Levon, 2003).

Mechanism of Action

The mechanism of action of amino acids and related compounds can vary widely depending on their specific structures and functions .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemical compounds, including precautions for handling and storage, first-aid measures, and personal protection recommendations .

Future Directions

Therapeutic peptides, which are composed of amino acids, have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance .

properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-N-Cbz-Aminovaleric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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